molecular formula C5H4N2O2 B3152272 4-Methylpyridazine-3,6-dione CAS No. 73268-15-2

4-Methylpyridazine-3,6-dione

Cat. No.: B3152272
CAS No.: 73268-15-2
M. Wt: 124.10 g/mol
InChI Key: KCFIRVDEKAERQV-UHFFFAOYSA-N
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Description

4-Methylpyridazine-3,6-dione, also known as 4-methyl-3,6-dioxopyridazine, is a heterocyclic organic compound. It features a pyridazine ring with keto functional groups at positions 3 and 6.

Mechanism of Action

Target of Action

4-Methylpyridazine-3,6-dione, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities .

Mode of Action

It is known that pyridazinone derivatives can inhibit calcium ion influx . This suggests that this compound might interact with its targets by modulating calcium ion channels, thereby affecting cellular processes that depend on calcium signaling.

Biochemical Pathways

Given its potential role in inhibiting calcium ion influx , it could impact a variety of cellular processes and pathways that rely on calcium signaling. These could include muscle contraction, neurotransmitter release, and various enzymatic reactions.

Pharmacokinetics

The design of pyridazinone derivatives has been noted for improved druglikeness and adme-tox properties .

Result of Action

Given its potential role in inhibiting calcium ion influx , it could lead to changes in cellular processes that depend on calcium signaling, potentially resulting in a wide range of pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridazine-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The presence of keto groups allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit a wide range of biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in the development of bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Derivatives of 4-Methylpyridazine-3,6-dione are being explored for their potential use as therapeutic agents in treating various diseases.

    Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant materials.

Comparison with Similar Compounds

    Pyridazine: A parent compound with similar structural features but lacking the keto groups.

    Pyridazinone: A derivative with a similar ring structure but different substituents at various positions.

    Pyrazine: Another diazine compound with nitrogen atoms at different positions in the ring.

Uniqueness: 4-Methylpyridazine-3,6-dione is unique due to its specific substitution pattern and the presence of keto groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-methylpyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c1-3-2-4(8)6-7-5(3)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFIRVDEKAERQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662292
Record name 4-Methylpyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73268-15-2
Record name 4-Methylpyridazine-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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